Octanoic acid;propane-1,2-diol
CAS No.: 68332-79-6
Cat. No.: VC18518152
Molecular Formula: C11H24O4
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68332-79-6 |
---|---|
Molecular Formula | C11H24O4 |
Molecular Weight | 220.31 g/mol |
IUPAC Name | octanoic acid;propane-1,2-diol |
Standard InChI | InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |
Standard InChI Key | FSVSNKCOMJVGLM-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCC(=O)O.CC(CO)O |
Introduction
Chemical Composition and Structural Characteristics
Molecular Identity
Octanoic acid (C₈H₁₆O₂) is a saturated medium-chain fatty acid with the IUPAC name octanoic acid and the SMILES string CCCCCCCC(=O)O
. Propane-1,2-diol (C₃H₈O₂), commonly known as propylene glycol, has the SMILES CC(CO)O
. When combined, these components form a mixture or ester derivative, depending on the synthesis method.
Table 1: Key Molecular Properties
Property | Octanoic Acid | Propane-1,2-Diol |
---|---|---|
Molecular Formula | C₈H₁₆O₂ | C₃H₈O₂ |
Molecular Weight | 144.21 g/mol | 76.09 g/mol |
CAS Number | 124-07-2 | 57-55-6 |
Boiling Point | 239–240°C | 187°C |
Melting Point | 16.5°C | -60°C |
Vapor Pressure (20°C) | 0.02 mmHg | 0.13 mbar |
Structural Analysis
In mixtures, octanoic acid and propane-1,2-diol interact via hydrogen bonding between the carboxylic acid group of octanoic acid and the hydroxyl groups of propane-1,2-diol. This interaction enhances solubility and stability, making the combination useful in formulations requiring hydrophobic and hydrophilic balance .
Synthesis and Production Methods
Industrial Synthesis
Propane-1,2-diol is industrially produced via hydrolysis of propylene oxide or as a byproduct of biodiesel production from glycerol . Octanoic acid is typically derived from coconut or palm kernel oils through fractional distillation.
Esterification Processes
The esterification of octanoic acid with propane-1,2-diol yields mono- or diesters, such as propylene glycol monocaprylate. This reaction is catalyzed by acidic or enzymatic agents under controlled temperatures (60–120°C) :
Recent advances focus on enantioselective synthesis. For example, ruthenium-catalyzed hydrogenation of lactides produces optically pure propane-1,2-diol (≥99% enantiomeric excess), which can be esterified with octanoic acid for high-purity applications .
Physicochemical Properties
Solubility and Stability
The combination exhibits miscibility with polar solvents (e.g., water, ethanol) and nonpolar substances (e.g., oils), making it a versatile solvent. The hydroxyl groups of propane-1,2-diol facilitate hydrogen bonding, while octanoic acid contributes hydrophobic interactions .
Table 2: Physical Properties of the Combined System
Property | Value/Description |
---|---|
Density | 1.02–1.04 g/cm³ |
Viscosity | 40–60 cP at 25°C |
Refractive Index | 1.43–1.45 |
Flash Point | >110°C |
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of -70°C for propane-1,2-diol and a melting endotherm at 16.5°C for octanoic acid. In mixtures, these transitions broaden due to plasticization effects .
Applications in Industry and Research
Pharmaceutical Formulations
The system serves as a solubilizer for poorly water-soluble drugs (e.g., antifungals, antivirals). For instance, it enhances the bioavailability of ketoconazole by 30% in topical creams .
Cosmetic Products
In skincare, the combination acts as an emollient and antimicrobial agent. A 2024 study demonstrated its efficacy against Cutibacterium acnes (MIC = 0.5 mg/mL), supporting its use in acne treatments .
Food Additives
Propane-1,2-diol is FDA-approved as a humectant (E1520), while octanoic acid is used as a flavoring agent. Their mixture stabilizes oil-in-water emulsions in processed foods .
Comparison with Related Compounds
Propylene Glycol Dicaprylate-Caprate
Recent Research Advances
A 2025 patent (US20140212957A1) describes enantioselective production of propane-1,2-diol via Ru-catalyzed hydrogenation, enabling synthesis of high-purity esters for pharmaceutical use . Additionally, nanoparticle formulations using this system have shown 40% increased drug loading capacity compared to traditional solvents .
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